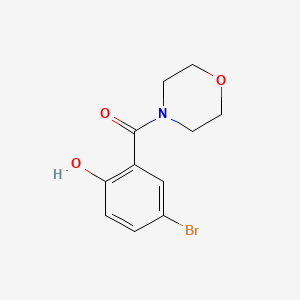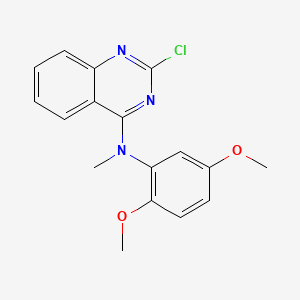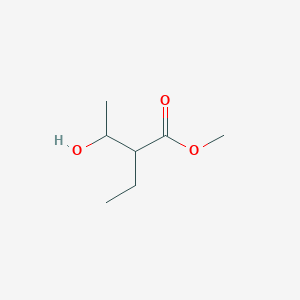
methyl 2-ethyl-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-ethyl-3-hydroxybutanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from 2-ethyl-3-hydroxybutyric acid and methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-ethyl-3-hydroxybutanoate can be synthesized through the esterification of 2-ethyl-3-hydroxybutyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 2-ethyl-3-hydroxybutyrate involves the continuous esterification process. This method utilizes a fixed-bed reactor where the acid and alcohol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-ethyl-3-oxobutyric acid methyl ester.
Reduction: The compound can be reduced to yield 2-ethyl-3-hydroxybutanol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-ethyl-3-oxobutyric acid methyl ester.
Reduction: 2-ethyl-3-hydroxybutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl 2-ethyl-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: The compound is used in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-3-hydroxybutyrate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.
Comparison with Similar Compounds
- Ethyl 2-ethyl-3-hydroxybutyrate
- Methyl 3-hydroxybutyrate
- Ethyl 3-hydroxybutyrate
Comparison: methyl 2-ethyl-3-hydroxybutanoate is unique due to the presence of the ethyl group at the second carbon, which can influence its reactivity and physical properties. Compared to methyl 3-hydroxybutyrate, it has a higher molecular weight and different steric effects, which can affect its behavior in chemical reactions and biological systems.
Properties
CAS No. |
60665-95-4 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-4-6(5(2)8)7(9)10-3/h5-6,8H,4H2,1-3H3 |
InChI Key |
KXKVYUMZPVUXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
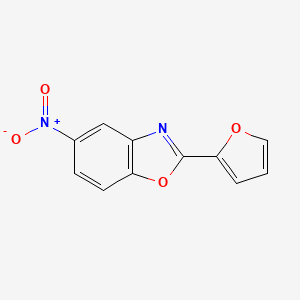
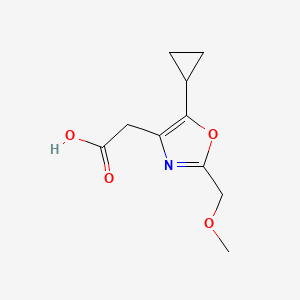
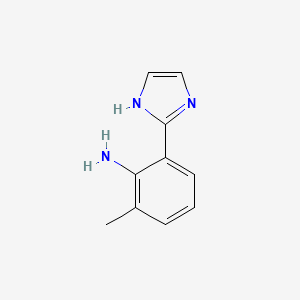
![tert-Butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8727060.png)
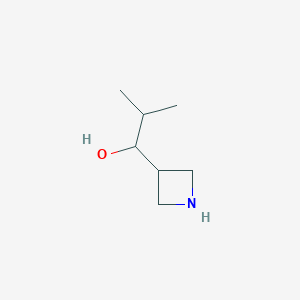
![N-[(4-fluorophenyl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B8727086.png)
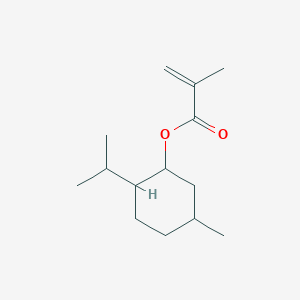
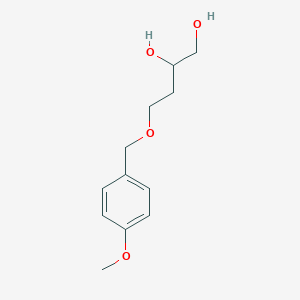
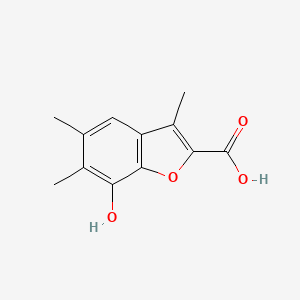
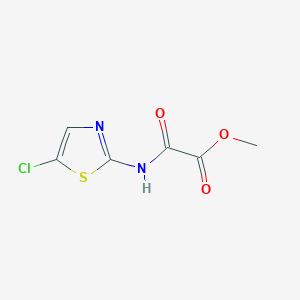
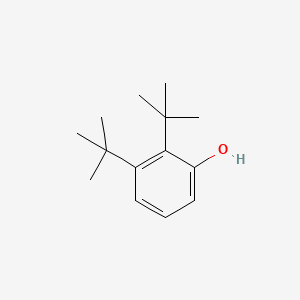
![2-[(4-chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B8727131.png)
